N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14(15-9-5-4-6-10-15)22-20(24)19(23)21-13-18(26-3)16-11-7-8-12-17(16)25-2/h4-12,14,18H,13H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOTYTYCXBJDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyphenylethylamine to produce the amide intermediate. This intermediate is further reacted with oxalyl chloride and 1-phenylethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The methoxy and phenylethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares a common oxalamide backbone with several analogs, differing primarily in substituent groups. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
*Estimated based on molecular formula (C24H32N4O3, if similar to ).
Key Observations :
Substituent Effects on Activity :
- Methoxy Groups : Compounds with methoxy substituents (e.g., S336, Compound 17) exhibit enhanced metabolic stability and flavor-enhancing properties due to reduced CYP-mediated oxidation . In contrast, halogenated analogs (e.g., Compound 20) prioritize target binding (e.g., SCD1 inhibition) over metabolic considerations .
- Aromatic vs. Aliphatic Chains : The target compound’s 1-phenylethyl group may favor hydrophobic interactions in enzyme binding, similar to S336’s pyridinylethyl group, which enhances umami receptor (hTAS1R1/hTAS1R3) activation .
Molecular Weight Trends :
Table 2: Activity and Metabolic Data
Key Findings :
- CYP Inhibition : Methoxy-rich analogs like S5456 show moderate CYP3A4 inhibition (51%), suggesting that the target compound’s dual methoxy groups may confer similar off-target effects .
Biological Activity
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, and future research directions.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 425.5 g/mol. It features methoxy groups and aromatic rings, contributing to its biological activity. The structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro against several cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation. For instance, in assays against human cervical cancer cells (HeLa), the compound demonstrated a notable reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Study | Assess efficacy against bacterial strains | Showed significant inhibition against E. coli and S. aureus |
| Anticancer Assay | Evaluate cytotoxic effects on HeLa cells | Induced apoptosis with an IC50 value of approximately 9.4 µM |
| Mechanistic Study | Investigate interaction with cellular pathways | Modulated key signaling pathways related to apoptosis |
Future Research Directions
Further investigations are required to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for future research include:
- In vivo studies to assess efficacy and safety profiles.
- Structure-activity relationship (SAR) studies to optimize biological activity.
- Exploration of additional therapeutic applications , including anti-inflammatory and neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide, and how do reaction conditions influence yield?
- The compound can be synthesized via coupling reactions involving oxalamide precursors. For example, analogous oxalamide derivatives are prepared using activated intermediates (e.g., imidates or trifluoroacetimidates) under anhydrous conditions with catalysts like DMAP . Reaction temperature (-40°C to -20°C) and stoichiometric ratios (e.g., donor:acceptor ratios) are critical for minimizing side products . Yield optimization often requires chromatographic purification with mixed solvents (e.g., ethyl acetate/hexane) .
Q. Which spectroscopic methods are essential for confirming the molecular structure of this compound?
- 1H and 13C NMR are primary tools for structural confirmation. For instance, methoxy groups typically resonate at δ ~3.3–3.8 ppm (1H) and δ ~55–60 ppm (13C), while aromatic protons appear in δ ~6.5–7.5 ppm . HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed) with accuracy <5 ppm . IR spectroscopy can confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthetic batches of this oxalamide?
- Contradictions in NMR peaks (e.g., split signals or unexpected shifts) often arise from:
- Stereoimpurities : Chiral centers (e.g., 1-phenylethyl group) may require chiral HPLC or derivatization with chiral auxiliaries .
- Residual solvents : Use high-vacuum drying or deuterated solvents for NMR analysis .
- Dynamic equilibria : Variable-temperature NMR can identify conformational exchange (e.g., rotamers) .
Q. What strategies improve the compound’s selectivity for serotonin receptors (e.g., 5-HT2C) in functional assays?
- Structural analogs (e.g., cyclopropylmethylamine derivatives) show that methoxy group positioning on phenyl rings modulates receptor binding. For example, 2-methoxy substitution enhances 5-HT2C affinity over 5-HT2A . Molecular docking studies guided by X-ray crystallography of receptor-ligand complexes can refine substituent placement . Functional selectivity (biased agonism) is assessed via G-protein vs. β-arrestin signaling assays .
Q. How do competing reaction pathways during synthesis impact purity, and what mitigation steps are effective?
- Common byproducts include:
- N-Oxidation : Minimized by using inert atmospheres (N2/Ar) and avoiding strong oxidizers .
- Ester hydrolysis : Controlled via pH adjustment (e.g., buffered conditions during aqueous workups) .
- Cross-coupling : Reduced by stepwise addition of reagents (e.g., slow TMSOTf addition at -40°C) .
- HPLC-MS monitoring at intermediate stages ensures early detection of impurities .
Methodological Considerations
Q. What chromatographic techniques are optimal for purifying this compound, especially for scale-up?
- Flash chromatography with silica gel and gradient elution (e.g., hexane → ethyl acetate) is standard for gram-scale purification . For challenging separations (e.g., diastereomers), preparative HPLC with C18 columns and isocratic acetonitrile/water mixtures achieves baseline resolution .
Q. How can researchers validate the compound’s stability under physiological conditions for in vitro studies?
- Accelerated stability studies in PBS (pH 7.4, 37°C) over 24–72 hours, monitored via LC-MS, assess degradation (e.g., hydrolysis of oxalamide bonds) . Lyophilization enhances long-term storage stability .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in receptor-binding assays?
- Nonlinear regression (e.g., GraphPad Prism) fits data to sigmoidal curves (Hill equation) to calculate EC50/IC50. Schild analysis determines antagonist potency (pA2 values) . Replicate experiments (n ≥ 3) and outlier detection (Grubbs’ test) ensure robustness .
Q. How should researchers address low reproducibility in biological activity across assay platforms?
- Potential factors include:
- Cell line variability : Use authenticated lines (e.g., STR profiling) .
- Solvent effects : Maintain DMSO concentration ≤0.1% to avoid cytotoxicity .
- Protein binding : Adjust assays for serum protein interference (e.g., using charcoal-stripped serum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
